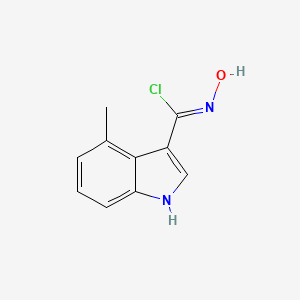

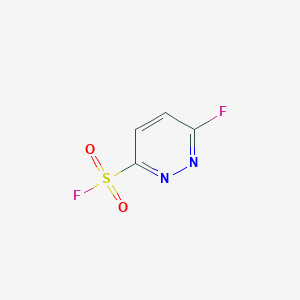

![molecular formula C18H18F2N2O2S2 B2546942 N-(2-(苯并[b]噻吩-3-基)-2-(二甲氨基)乙基)-2,6-二氟苯磺酰胺 CAS No. 2034465-20-6](/img/structure/B2546942.png)

N-(2-(苯并[b]噻吩-3-基)-2-(二甲氨基)乙基)-2,6-二氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure-activity relationships, and biological evaluation of related benzenesulfonamide derivatives, which can be informative for understanding the potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is well-documented in the literature. For instance, the paper titled "Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase" describes the synthesis of related compounds and their structure-activity relationship (SAR) . Similarly, the synthesis of novel thiourea derivatives bearing a benzenesulfonamide moiety is reported, which involves the addition of isothiocyanatobenzenesulfonamide to aromatic amines . These methods could potentially be adapted for the synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The paper on 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides provides insights into the binding potencies of these compounds as inhibitors of carbonic anhydrase isozymes, with crystal structures determined for some of the compounds . This suggests that the molecular structure of benzenesulfonamides, including the presence of fluorine atoms and other substituents, plays a significant role in their interaction with biological targets.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be inferred from the synthesis methods and the types of chemical reactions they undergo. For example, the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane to synthesize a benzoxazasilole derivative indicates that benzenesulfonamides can participate in reactions with various reagents to form new compounds with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The paper discussing the synthesis and screening of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides as potential antibacterial agents mentions the poor water solubility of a related compound, which is a significant factor in drug formulation and delivery . Additionally, the analysis of aliphatic amines in water after derivatization with benzenesulfonyl chloride indicates that benzenesulfonamides can be used to modify the properties of other compounds for analytical purposes .

科学研究应用

化学合成与材料科学

荧光探针的开发:

- 基于反应的荧光探针的设计,用于区分硫酚和脂肪硫醇,展示了磺酰胺衍生物在创建灵敏检测技术中的应用。这些探针利用分子内电荷转移途径,在环境和生物科学中表现出有前景的应用,表明磺酰胺化合物在传感技术中的潜力 (王等人,2012).

抗癌和抗菌活性:

- 对混合配体铜(II)-磺酰胺配合物的研究表明,这些化合物表现出显着的 DNA 结合、切割和遗传毒性,突出了它们作为抗癌剂的潜力。磺酰胺衍生物对这些活性的影响表明此类化合物在开发治疗剂中的作用 (González-Álvarez 等人,2013).

硫脲衍生物的合成:

- 受抗结核病前药启发,合成带有苯磺酰胺部分的新型硫脲衍生物,强调了磺酰胺化合物在药物开发中的效用,特别是针对结核分枝杆菌。这项工作指出了基于磺酰胺的化合物的结构多功能性和潜在的药用应用 (Ghorab 等人,2017).

氢解和脱硫:

- 通过均相铱配合物将噻吩和苯并噻吩氢解为丁烷和乙苯的研究说明了磺酰胺衍生物在促进新型化学反应中的作用。这项研究有助于催化和环境化学领域,提供了芳香族化合物脱硫的方法 (Vicic 和 Jones,1997).

新型杀虫剂:

- 氟苯甲酰胺的开发,一种具有独特化学结构部分(包括磺酰基烷基)的新型杀虫剂类别,展示了磺酰胺衍生物在创建高效害虫控制剂中的应用。这项工作强调了此类化合物在农业科学中的潜力 (Tohnishi 等人,2005).

属性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2S2/c1-22(2)16(13-11-25-17-9-4-3-6-12(13)17)10-21-26(23,24)18-14(19)7-5-8-15(18)20/h3-9,11,16,21H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDUEQGIKRNBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=C(C=CC=C1F)F)C2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

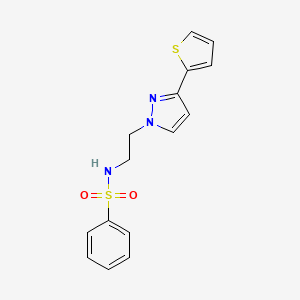

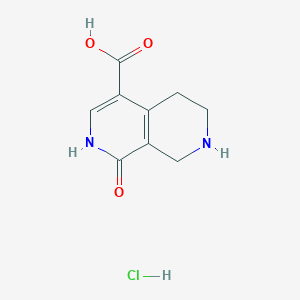

![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)

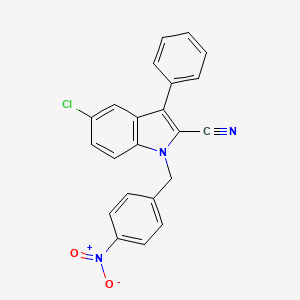

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)

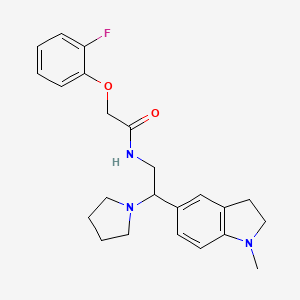

![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B2546869.png)

![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2546878.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)

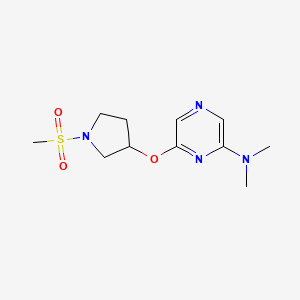

![2-Cyclopentylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2546880.png)

![[2-(Methoxymethyl)oxolan-2-yl]methanamine](/img/structure/B2546881.png)